Peganole Potentiation of Cholinergic Agonists: A Quantitative In Vivo Comparison
Peganole exhibits a dose-dependent potentiation of cholinergic agonists in vivo, a key functional differentiator from other cholinergic modulators. In an established mouse tremor model, Peganole at doses of 15, 30, and 50 mg/kg (i.p.) increased the tremogenic effects of Arecoline by 1.5-, 2-, and 2.5-fold, respectively, and the effects of Nicotine by 1.0-, 1.8-, and 3.0-fold, respectively . This effect is likely due to its demonstrated inhibition of both cholinesterases and monoamine oxidases .
| Evidence Dimension | Potentiation of cholinergic agonist-induced tremor (Fold-increase over agonist alone) |
|---|---|
| Target Compound Data | 1.5x (15 mg/kg), 2x (30 mg/kg), 2.5x (50 mg/kg) for Arecoline; 1.0x, 1.8x, 3.0x for Nicotine |
| Comparator Or Baseline | Arecoline or Nicotine alone (Baseline = 1.0) |
| Quantified Difference | Dose-dependent increase in tremor response up to 3-fold |
| Conditions | In vivo mouse model; intraperitoneal (i.p.) administration; tremor assessment |
Why This Matters
This provides a quantifiable, functional in vivo benchmark for Peganole's cholinergic activity, which can be used to compare potency and efficacy against other putative cholinergic modulators in similar models.
